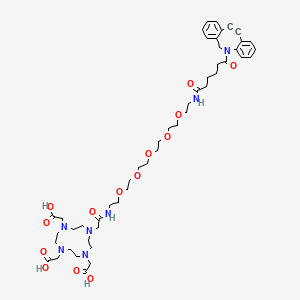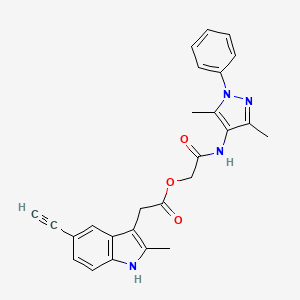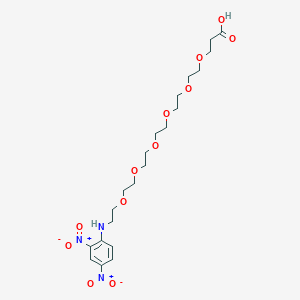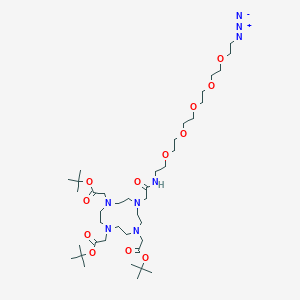
Degrader 32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Degrader 32 is a Novel potent and selective MDM2 degrader, inhibiting the proliferation and inducing the apoptosis of RS4, 11 leukemia cells.
Aplicaciones Científicas De Investigación
DNA Probes for Detecting Degrading Genotypes
A study by Walia, Khan, and Rosenthal (1990) discusses the construction of DNA probes from PCB-degrading bacteria. These probes were used to detect and isolate bacteria capable of degrading polychlorinated biphenyls (PCBs) in contaminated soil environments. The study highlights the effectiveness of these DNA probes in identifying specific PCB-degrading bacteria and understanding the abundance and diversity of PCB-degrading genotypes in polluted soils (Walia, Khan, & Rosenthal, 1990).
Yeast Strains Degrading Crude Oil
Hassanshahian, Tebyanian, and Cappello (2012) isolated yeast strains, identified as Yarrowia lipolytica PG-20 and PG-32, from the Persian Gulf. These strains showed significant activity in degrading aliphatic hydrocarbons present in crude oil. This research suggests their potential use in bioremediation processes in marine ecosystems affected by oil pollution (Hassanshahian, Tebyanian, & Cappello, 2012).
Biodegradation of Chlorophenols in Water
Sun Hong-ye (2008) summarized the progress in research and engineering applications related to the degradation of chlorophenols in water. The study includes screening of microorganisms capable of degrading chlorophenols and various degradation methods under aerobic, anaerobic, and cometabolic conditions (Sun Hong-ye, 2008).
Targeted Protein Degradation for Research and Drug Discovery
Wu et al. (2020) reviewed the use of small molecules, known as degraders, that harness cellular protein ubiquitination machinery for selective degradation of target proteins. This approach provides a powerful tool for interrogating complex biological problems and has implications in both basic biology and drug target discovery (Wu et al., 2020).
Degradation and Biodegradation of Polyolefins
Ammala et al. (2011) discussed the challenges associated with the disposal of polyolefins due to their resistance to natural degradation. The study reviews the development of degradable polyolefins, their environmental impact, degradation mechanisms, and testing methods. This research is pivotal in addressing environmental concerns related to plastic waste (Ammala et al., 2011).
Propiedades
Nombre del producto |
Degrader 32 |
|---|---|
Fórmula molecular |
C48H48Cl2N6O5 |
Peso molecular |
859.849 |
Nombre IUPAC |
3-(4-(3-(4-((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1 |
Clave InChI |
SXPSRFOBNYZXKH-UZLVNVLGSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Degrader 32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






